Bis[(4-chlorophenyl)methyl]diselane
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Overview
Description
Bis[(4-chlorophenyl)methyl]diselane is an organoselenium compound that has garnered significant interest due to its unique properties and potential applications in various fields of science. This compound is characterized by the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central diselane unit, making it a valuable reagent in organic synthesis and a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(4-chlorophenyl)methyl]diselane can be synthesized through several methods. One common approach involves the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride to generate the selenide anion . This method is advantageous due to its mild reaction conditions and high yield. Another method involves the oxidation of 4-chlorophenylthiol, which provides an alternative route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions often involve the use of sodium borohydride, leading to the formation of selenide anions.
Substitution: The compound can participate in substitution reactions with organic halides to form new organoselenium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium borohydride, organic halides, and various oxidizing agents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include selenides, selenoxides, and other organoselenium derivatives
Scientific Research Applications
Bis[(4-chlorophenyl)methyl]diselane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis[(4-chlorophenyl)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity and biological activity. Selenium can participate in redox reactions, influencing cellular processes and providing antioxidant protection. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(p-chlorophenyl) diselenide: This compound shares structural similarities with bis[(4-chlorophenyl)methyl]diselane and exhibits similar chemical properties.
Diphenyl diselenide: Another related compound, diphenyl diselenide, is widely studied for its antioxidant and biological activities.
Bis(2-pyridyl) diselenide:
Uniqueness
This compound is unique due to its specific structural features and the presence of 4-chlorophenyl groups. These characteristics impart distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56344-11-7 |
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Molecular Formula |
C14H12Cl2Se2 |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
OQHKLTZDVVSTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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